

Application Notes and Protocols for VPC-18005 in VCaP Cells

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Compound of Interest		
Compound Name:	VPC-18005	
Cat. No.:	B15588227	Get Quote

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These application notes provide detailed protocols for in vitro assays using the small molecule ERG antagonist, **VPC-18005**, with the VCaP human prostate cancer cell line. VCaP cells endogenously overexpress the ERG protein due to a TMPRSS2-ERG gene fusion, making them a relevant model for studying ERG-positive prostate cancer.

Introduction to VPC-18005

VPC-18005 is a novel small molecule antagonist of the ETS-related gene (ERG).[1][2] Genomic translocations involving ERG are found in approximately half of all prostate cancer cases, leading to the aberrant expression of ERG protein, which contributes to disease progression.[2] VPC-18005 functions by directly interacting with the ERG-ETS domain, which sterically blocks its binding to DNA and thereby disrupts its transcriptional activity.[2][3][4][5] In vitro studies have demonstrated that VPC-18005 can inhibit ERG-induced transcription, reduce the migration and invasion of ERG-expressing prostate cancer cells, and decrease the expression of ERG-regulated genes like SOX9.[1][3][4] Notably, VPC-18005 achieves this without significant cytotoxicity at effective concentrations.[3][4]

VCaP Cell Culture

VCaP cells are known to be delicate and have a slow doubling time, which can range from approximately 51 to 220 hours.[6][7] They are an adherent cell line derived from a vertebral



metastatic lesion of human prostate cancer.[6][8]

Recommended Culture Conditions:

- Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Incubation: 37°C in a humidified atmosphere with 5% CO2.
- Subculturing: VCaP cells should be handled gently. Use slow centrifugation speeds and avoid aggressive pipetting. It may be beneficial to leave them in small clumps rather than creating a single-cell suspension.[6] It can take 2-3 weeks for a T-75 flask to reach confluency.[6] For some applications, flasks can be pre-coated with Matrigel to improve attachment.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro assays with **VPC-18005** in VCaP cells.

Assay	Cell Line	Parameter	Value	Reference
Luciferase Reporter Assay (pETS-luc)	VCaP	IC50	6 μΜ	[3][4][5][9]
Cell Viability (MTS Assay)	VCaP	Effect	No significant decrease in viability at concentrations up to 25 μM	[4]

Experimental Protocols ERG Transcriptional Activity - Luciferase Reporter Assay

This protocol is designed to quantify the inhibitory effect of **VPC-18005** on ERG-mediated transcriptional activity in VCaP cells using a luciferase reporter construct containing ETS-



responsive elements (pETS-luc).

Materials:

- VCaP cells
- Complete culture medium
- pETS-luc reporter plasmid
- Renilla luciferase control plasmid (for normalization)
- Transfection reagent (e.g., Lipofectamine 3000)
- Opti-MEM I Reduced Serum Medium
- VPC-18005
- DMSO (vehicle control)
- 96-well white, clear-bottom tissue culture plates
- Dual-luciferase reporter assay system
- Luminometer

- Cell Seeding: Seed VCaP cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 μ L of complete culture medium. Allow cells to adhere for 24 hours.
- Transfection:
 - For each well, prepare a transfection mix in Opti-MEM containing the pETS-luc reporter plasmid and the Renilla luciferase control plasmid.
 - Add the transfection reagent to the plasmid mix, incubate according to the manufacturer's instructions, and then add the complex to the cells.



- Incubate for 24 hours.
- Compound Treatment:
 - Prepare a serial dilution of VPC-18005 in complete culture medium. A typical concentration range would be from 0.1 μM to 100 μM.[3] Also, prepare a vehicle control (DMSO) at the same final concentration as the highest VPC-18005 concentration.
 - Carefully remove the transfection medium from the cells and replace it with 100 μL of the medium containing the different concentrations of VPC-18005 or DMSO.
- Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
- Luciferase Assay:
 - Remove the medium and lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay system.
 - Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
- Data Analysis:
 - Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
 - Express the results as a percentage of the vehicle control.
 - Plot the percentage of luciferase activity against the log concentration of VPC-18005 and determine the IC50 value using non-linear regression analysis.

Cell Viability - MTS Assay

This protocol measures the effect of **VPC-18005** on the metabolic activity of VCaP cells as an indicator of cell viability.

Materials:

VCaP cells



- · Complete culture medium
- VPC-18005
- DMSO (vehicle control)
- 96-well tissue culture plates
- MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
- Microplate spectrophotometer

- Cell Seeding: Seed VCaP cells in a 96-well plate at a density of 5,000 cells/well in 100 μL of complete culture medium.[10] Allow cells to adhere for 24 hours.
- Compound Treatment:
 - \circ Prepare a serial dilution of **VPC-18005** in complete culture medium (e.g., 0.2–25 μ M).[4] Include a vehicle control (DMSO).
 - Add 100 μL of the compound-containing medium to the respective wells.
- Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[3]
- MTS Assay:
 - Add 20 μL of MTS reagent to each well.
 - Incubate for 1-4 hours at 37°C.
- Data Acquisition: Measure the absorbance at 490 nm using a microplate spectrophotometer.
- Data Analysis:
 - Subtract the background absorbance (medium only).



Express the viability of treated cells as a percentage relative to the vehicle-treated control
cells.

Western Blot Analysis of ERG Protein Levels

This protocol describes how to assess the levels of ERG protein in VCaP cells following treatment with **VPC-18005**.

Materials:

- VCaP cells
- · Complete culture medium
- VPC-18005
- DMSO (vehicle control)
- Cycloheximide (optional, to assess protein stability)[3][4][5]
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-ERG, anti-Vinculin or anti-GAPDH as loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- · Imaging system



- Cell Treatment:
 - Seed VCaP cells in 6-well plates and grow to 70-80% confluency.
 - Treat cells with the desired concentrations of VPC-18005 or DMSO for the desired time
 (e.g., 4 hours).[3][4][5]
 - (Optional) To assess effects on protein stability, pre-treat with a protein synthesis inhibitor like cycloheximide (e.g., 1 hour) before adding VPC-18005.[3][4][5]
- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Lyse cells in RIPA buffer.
 - Centrifuge to pellet cell debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer:
 - Denature equal amounts of protein by boiling in Laemmli buffer.
 - Separate proteins by SDS-PAGE.
 - Transfer proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate with primary anti-ERG antibody overnight at 4°C.
 - Wash the membrane with TBST.



0	Incubate with	HRP-conjugated	secondary	antibody	for 1	hour at	room ten	nperature.
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- Wash the membrane with TBST.
- Detection:
 - Apply chemiluminescent substrate.
 - Visualize protein bands using an imaging system.
- Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., Vinculin or GAPDH) to ensure equal protein loading.[3][4][5]

Cell Migration and Invasion Assay

This protocol uses a real-time cell analysis system to measure the effect of **VPC-18005** on VCaP cell migration and invasion.

Materials:

- VCaP cells
- · Serum-free medium
- Complete culture medium (as chemoattractant)
- VPC-18005
- DMSO (vehicle control)
- Real-time cell analysis system (e.g., xCELLigence) with CIM-Plates
- Matrigel (for invasion assay)

Protocol:

Plate Preparation:



- For the invasion assay, coat the upper chamber of the CIM-plate with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed.
- Add complete culture medium to the lower chamber as a chemoattractant.
- Cell Seeding:
 - Resuspend VCaP cells in serum-free medium.
 - Seed the cells in the upper chamber of the CIM-plate.
- Compound Treatment: Add VPC-18005 (e.g., 5 μM) or DMSO to the upper chamber.[5][9]
- Real-Time Monitoring: Place the plate in the real-time cell analysis system and monitor cell
 migration/invasion for an extended period (e.g., up to 72 hours). The system measures
 changes in electrical impedance as cells move from the upper to the lower chamber.
- Data Analysis: The cell index, which is proportional to the number of migrated/invaded cells, is plotted over time. Compare the migration/invasion rates between VPC-18005-treated and vehicle-treated cells.

Apoptosis Assay - Annexin V and Propidium Iodide (PI) Staining

This protocol is a general method to assess whether a compound induces apoptosis or necrosis. While **VPC-18005** is reported to be non-cytotoxic, this assay can be used to confirm this or to test other compounds.

Materials:

- VCaP cells
- Complete culture medium
- VPC-18005 or other test compound
- DMSO (vehicle control)



- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- · Flow cytometer

- Cell Treatment:
 - Seed VCaP cells in 6-well plates and allow them to adhere.
 - Treat cells with the desired concentrations of the test compound or vehicle control for a specified time (e.g., 24-48 hours).
- Cell Harvesting:
 - Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Accutase.
 - Centrifuge the cell suspension and wash the cells once with cold PBS.
- Staining:
 - Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
 - Transfer 100 μL of the cell suspension to a flow cytometry tube.
 - Add 5 μL of Annexin V-FITC and 5 μL of PI.
 - Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[11]
- Flow Cytometry Analysis:
 - Add 400 μL of 1X Binding Buffer to each tube.
 - Analyze the cells immediately by flow cytometry.
- Data Interpretation:







• Annexin V- / PI-: Live cells

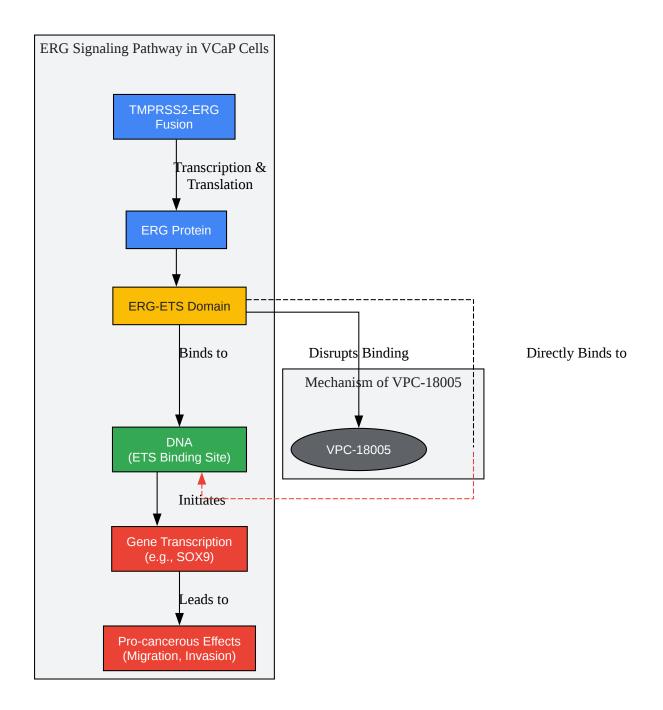
• Annexin V+ / PI-: Early apoptotic cells

• Annexin V+ / PI+: Late apoptotic or necrotic cells

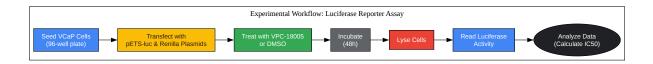
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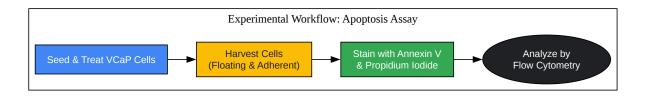
Visualizations











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